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molecular formula C5H6O5 B044449 3-Oxopentanedioic acid CAS No. 542-05-2

3-Oxopentanedioic acid

Cat. No. B044449
M. Wt: 146.10 g/mol
InChI Key: OXTNCQMOKLOUAM-UHFFFAOYSA-N
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Patent
US05273736

Procedure details

A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1162 mL
Type
solvent
Reaction Step Two
[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.22 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(CC=O)CC=O
Name
Quantity
70.7 g
Type
reactant
Smiles
CN.Cl
Name
Quantity
630 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
116.6 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
1162 mL
Type
solvent
Smiles
O
Step Three
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10.22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C2CC(CC1CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05273736

Procedure details

A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1162 mL
Type
solvent
Reaction Step Two
[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.22 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:5][CH:6]=[O:7])[CH2:2][CH:3]=O.[CH3:8][NH2:9].Cl.[CH2:11]([C:18](O)=O)[C:12](CC(O)=O)=O.OP([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].C(=O)=O>O>[CH3:8][N:9]1[CH:1]2[CH2:2][CH2:3][CH2:18][CH:11]1[CH2:12][C:6](=[O:7])[CH2:5]2 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
C(CC=O)CC=O
Name
Quantity
70.7 g
Type
reactant
Smiles
CN.Cl
Name
Quantity
630 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
116.6 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
1162 mL
Type
solvent
Smiles
O
Step Three
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10.22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C2CC(CC1CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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